

# Potential off-target effects of C25-140 in cellular assays

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Compound of Interest		
Compound Name:	C25-140	
Cat. No.:	B15611908	Get Quote

## **Technical Support Center: C25-140**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of **C25-140** in cellular assays.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of C25-140?

A1: **C25-140** is a small-molecule inhibitor that targets the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and the ubiquitin-conjugating enzyme E2 N (Ubc13). [1][2] By binding directly to TRAF6, **C25-140** blocks the formation of Lys63-linked polyubiquitin chains, which are crucial for the activation of the NF-kB signaling pathway.[1][3][4] This inhibition has been shown to be effective in various immune and inflammatory signaling pathways.[1][2]

Q2: What are the known off-target effects of C25-140?

A2: The primary known off-target effect of **C25-140** is the inhibition of cellular inhibitor of apoptosis protein 1 (cIAP1).[1][5] Similar to TRAF6, cIAP1 is an E3 ligase that generates Lys63-linked polyubiquitin chains.[1] It is important to note that **C25-140** has been shown to not inhibit several other E3 ligases, including MDM2, TRIM63, ITCH, E6AP, and RNF4.[1][6] This off-target activity on cIAP1 may contribute to the overall therapeutic effect in autoimmune and



inflammatory diseases, as TNF $\alpha$  signaling, which cIAP1 is involved in, plays a significant role in these conditions.[1]

Q3: In which signaling pathways has C25-140 shown activity?

A3: **C25-140** has been demonstrated to impede NF-κB activation in response to several stimuli, including:

- Interleukin-1β (IL-1β)[1]
- Tumor necrosis factor-alpha (TNFα)[1][5]
- Lipopolysaccharide (LPS)[1]
- T-cell receptor (TCR) activation via PMA/ionomycin or CD3/CD28 stimulation[1]

Q4: Does **C25-140** affect cell viability?

A4: Studies have shown that **C25-140** does not significantly affect the viability or cell cycle phases of Jurkat T cells at effective concentrations.[1] However, it is always recommended to perform cell viability assays (e.g., CellTiter-Glo®) with your specific cell type and experimental conditions to rule out cytotoxicity.[1]

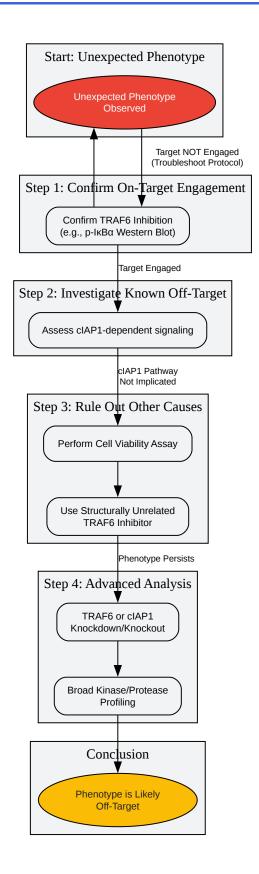
## **Troubleshooting Guides**

Issue: Unexpected Phenotype Observed After C25-140 Treatment

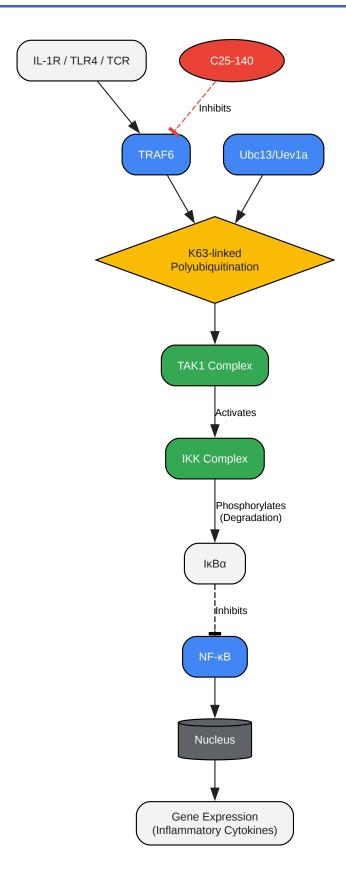
If you observe a cellular phenotype that is not consistent with the known on-target effects of inhibiting the TRAF6-Ubc13 interaction, it may be due to an off-target effect.

Troubleshooting Workflow for Investigating Unexpected Phenotypes









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### References

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